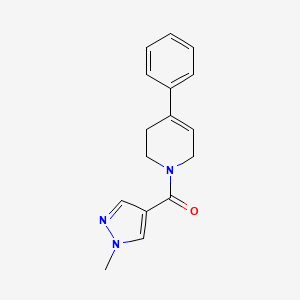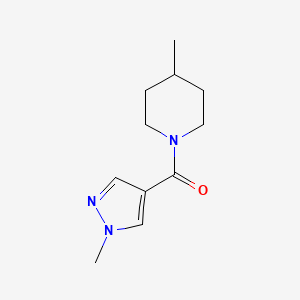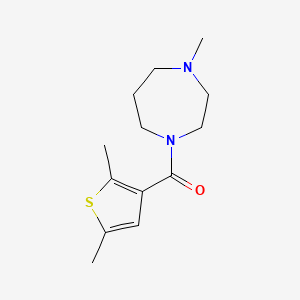
(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the pyridine-containing compounds and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood. However, it has been suggested that this compound acts on the central nervous system by modulating the activity of certain neurotransmitters. It has also been proposed that this compound may act on voltage-gated ion channels, which are important for the transmission of nerve impulses.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, and has also been studied for its potential as an anti-inflammatory agent. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments is its potential therapeutic applications. This compound has been found to have anticonvulsant and analgesic properties, and has also been studied for its potential use in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the effects of this compound.
Zukünftige Richtungen
There are several future directions for research on (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One area of research could be the identification of the specific neurotransmitters that are modulated by this compound. Additionally, further studies could be conducted to determine the potential of this compound as an anti-inflammatory agent. Another area of research could be the development of new therapeutic applications for this compound, such as in the treatment of other neurological disorders. Overall, this compound shows great promise as a potential therapeutic agent, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with 1-methylpyrazole in the presence of a base. The reaction takes place in a solvent such as dimethylformamide or acetonitrile and is typically carried out at elevated temperatures. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential therapeutic applications. It has been found to have anticonvulsant and analgesic properties, and has also been studied for its potential as an anti-inflammatory agent. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-18-12-15(11-17-18)16(20)19-9-7-14(8-10-19)13-5-3-2-4-6-13/h2-7,11-12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNADJLWXPTONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)






